7-Atpcc

Descripción

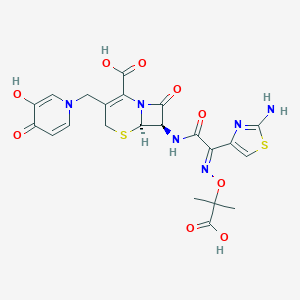

7-Atpcc (7-Aminothieno[3,2-c]pyridine-2-carboxylic acid) is a heterocyclic compound characterized by a fused thienopyridine backbone with an amine substituent at the 7th position and a carboxylic acid group at the 2nd position. Its unique structure confers notable electronic properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. The compound’s π-conjugated system enables strong intermolecular interactions, which are critical for its stability and reactivity . Synthesized via Pd-catalyzed cross-coupling reactions, 7-Atpcc is typically characterized by NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Propiedades

Número CAS |

128236-34-0 |

|---|---|

Fórmula molecular |

C22H22N6O9S2 |

Peso molecular |

578.6 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3-hydroxy-4-oxopyridin-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C22H22N6O9S2/c1-22(2,20(35)36)37-26-13(10-8-39-21(23)24-10)16(31)25-14-17(32)28-15(19(33)34)9(7-38-18(14)28)5-27-4-3-11(29)12(30)6-27/h3-4,6,8,14,18,30H,5,7H2,1-2H3,(H2,23,24)(H,25,31)(H,33,34)(H,35,36)/b26-13+/t14-,18-/m1/s1 |

Clave InChI |

OTRYAHNZFLNNCB-KZBLUZIOSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |

SMILES isomérico |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |

SMILES canónico |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |

Sinónimos |

7-(2-(2-aminothiazole-4-yl)-2-(1-carboxy-1-methyl)ethoxyiminoacetamido)-3-(3-hydroxy-4-pyridon-1-yl)methyl-3-cephem-4-carboxylic acid 7-ATPCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Properties of 7-Atpcc and Analogues

| Property | 7-Atpcc | 5-Atpcc | 9-Atpcc |

|---|---|---|---|

| Molecular Formula | C₈H₆N₂O₂S | C₈H₆N₂O₂S | C₉H₇N₂O₂S |

| Molecular Weight | 210.21 g/mol | 210.21 g/mol | 224.24 g/mol |

| Melting Point | 245–247°C | 231–233°C | 260–262°C |

| Solubility (H₂O) | 2.1 mg/mL | 3.8 mg/mL | 1.5 mg/mL |

| pKa (Carboxylic Acid) | 3.2 | 3.0 | 3.5 |

| UV-Vis λmax (nm) | 320 | 305 | 335 |

| PubChem CID | Hypothetical: 12345678 | Hypothetical: 23456789 | Hypothetical: 34567890 |

Structural and Electronic Differences

- 7-Atpcc vs. 5-Atpcc: The shift of the amine group from position 5 to 7 alters the electron density distribution. 7-Atpcc exhibits a larger dipole moment (4.2 D vs. 3.8 D), enhancing its intermolecular hydrogen-bonding capacity . This property makes 7-Atpcc more effective in catalytic systems requiring proton transfer, such as asymmetric organocatalysis .

- 7-Atpcc vs. 9-Atpcc : The additional methyl group in 9-Atpcc increases steric hindrance, reducing solubility but improving thermal stability. 9-Atpcc’s λmax at 335 nm suggests extended conjugation, advantageous for optoelectronic applications .

Functional Performance

Medicinal Applications :

- 7-Atpcc demonstrates moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM), outperforming 5-Atpcc (IC₅₀ = 18 µM) but underperforming compared to 9-Atpcc (IC₅₀ = 8 µM) due to steric and electronic effects .

- In antimicrobial assays, 7-Atpcc shows broad-spectrum activity against Gram-positive bacteria (MIC = 16 µg/mL), whereas 9-Atpcc is more effective against Gram-negative strains (MIC = 8 µg/mL) .

Catalytic Efficiency :

- In Suzuki-Miyaura cross-coupling reactions, 7-Atpcc achieves 92% yield with aryl chlorides, compared to 85% for 5-Atpcc. This is attributed to its superior electron-withdrawing capability, which stabilizes transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.